BTT-266

Beschreibung

Eigenschaften

Molekularformel |

C34H28N4O4 |

|---|---|

Molekulargewicht |

556.62 |

IUPAC-Name |

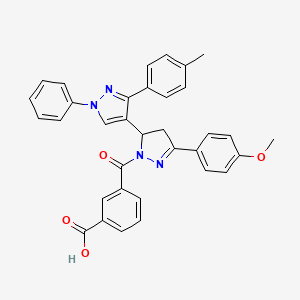

3-[5-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbonyl]benzoic acid |

InChI |

InChI=1S/C34H28N4O4/c1-22-11-13-24(14-12-22)32-29(21-37(36-32)27-9-4-3-5-10-27)31-20-30(23-15-17-28(42-2)18-16-23)35-38(31)33(39)25-7-6-8-26(19-25)34(40)41/h3-19,21,31H,20H2,1-2H3,(H,40,41) |

InChI-Schlüssel |

BYYPOQSHTFEGDL-HKBQPEDESA-N |

SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)C4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BTT266; BTT 266; BTT-266 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

BTT-266: A Novel Antagonist of the CaVα-CaVβ Interaction for Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: BTT-266 is a small-molecule inhibitor that targets the protein-protein interaction between the alpha 1 (CaVα1) and beta (CaVβ) subunits of voltage-gated calcium channels (VGCCs).[1][2] Specifically, it disrupts the trafficking of the CaV2.2 channel, a key player in neuronal signaling and a validated target for chronic pain.[3][4] Developed as a derivative of the initial hit compound BTT-3, this compound represents a promising therapeutic strategy for managing neuropathic pain and potentially other neurological disorders associated with aberrant calcium channel function.[3][5] This guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and relevant protocols.

Core Mechanism of Action

This compound functions by directly binding to the CaVβ3 subunit, thereby disrupting its interaction with the CaVα1 subunit.[3][6] This protein-protein interaction is essential for the proper trafficking and cell-surface expression of the CaV2.2 channel.[1][2] By inhibiting this interaction, this compound effectively reduces the number of functional CaV2.2 channels on the neuronal membrane, leading to a decrease in calcium influx and subsequent neurotransmitter release.[3] This intracellular mechanism of action allows for peripheral access, circumventing the need for intrathecal administration.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Binding Affinity | |

| Parameter | Value |

| Binding Target | CaVβ3 subunit[3][6] |

| Dissociation Constant (Kd) | 3.6 ± 1.1 µM[4] |

| Inhibition Constant (Ki) | 1.4 ± 0.1 µM[3] |

| In Vitro Efficacy | |

| Experiment | Result |

| Inhibition of CaVα1-AID binding to CaVβ3 | Single-digit micromolar inhibition[3] |

| Reduction of CaV2.2 cell-surface presentation | Statistically significant decrease (P < 0.05)[3] |

| Reduction in CaV2.2 current density | -28.7 ± 5.0 pA/pF (P < 0.001)[3] |

Experimental Protocols

Fluorescence Polarization (FP) Assay for Inhibition Constant (Ki) Determination

This assay is utilized to measure the disruption of the CaVα1-AID and CaVβ3 protein-protein interaction by this compound.

Materials:

-

Fluorescently labeled CaVα1-AID (Alpha Interaction Domain)

-

Purified CaVβ3 subunit

-

This compound compound

-

Assay buffer (e.g., PBS)

-

Microplate reader with fluorescence polarization capabilities

Methodology:

-

A solution containing a fixed concentration of fluorescently labeled CaVα1-AID and CaVβ3 is prepared in the assay buffer.

-

Serial dilutions of this compound are added to the wells of a microplate.

-

The CaVα1-AID/CaVβ3 mixture is then added to the wells containing the compound.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The fluorescence polarization of each well is measured using a microplate reader.

-

The data is analyzed to determine the concentration of this compound that causes 50% inhibition of the interaction (IC50).

-

The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the concentrations of the labeled ligand and the protein.[3]

Cell-Surface Biotinylation for CaV2.2 Trafficking Analysis

This experiment is designed to quantify the amount of CaV2.2 channels present on the cell surface following treatment with this compound.

Materials:

-

HEK-CaV2.2 cells (or other suitable cell line expressing CaV2.2)

-

This compound compound

-

Vehicle control (e.g., DMSO)

-

Cell-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin)

-

Quenching solution (e.g., glycine in PBS)

-

Lysis buffer

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blotting reagents

-

Antibodies: anti-CaV2.2, anti-Na+,K+-ATPase (as a loading control)

Methodology:

-

HEK-CaV2.2 cells are treated with either this compound or a vehicle control for a specified period (e.g., 48 hours).[3]

-

The cells are then incubated with a cell-impermeable biotinylation reagent to label cell-surface proteins.

-

The biotinylation reaction is stopped by adding a quenching solution.

-

The cells are lysed, and the total protein concentration is determined.

-

An equal amount of protein from each sample is incubated with streptavidin-agarose beads to pull down the biotinylated (cell-surface) proteins.

-

The beads are washed to remove non-specifically bound proteins.

-

The bound proteins are eluted from the beads and separated by SDS-PAGE.

-

Western blotting is performed using an anti-CaV2.2 antibody to detect the amount of cell-surface CaV2.2.

-

The membrane is also probed with an anti-Na+,K+-ATPase antibody to serve as a loading control for cell-surface proteins.[3]

-

The band intensities are quantified to compare the relative amounts of cell-surface CaV2.2 between the treated and control groups.

Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for the Fluorescence Polarization Assay.

Caption: Experimental workflow for Cell-Surface Biotinylation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. Small Molecules as Modulators of Voltage-Gated Calcium Channels in Neurological Disorders: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Other Targets | DC Chemicals [dcchemicals.com]

BTT-266: A Technical Guide to a Novel Voltage-Gated Calcium Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTT-266 is a novel antagonist of voltage-gated calcium channels, demonstrating a unique mechanism of action by targeting the protein-protein interaction between the α1 and β subunits of the channel complex. Specifically, it modulates the activity of the CaV2.2 channel, a key player in nociceptive signaling, by suppressing the interaction between the CaVα1 α-interaction domain (AID) and the CaVβ3 subunit.[1] Preclinical evidence suggests its potential as an analgesic agent for neuropathic pain. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative data, and representative experimental protocols relevant to its evaluation.

Introduction to this compound

This compound, identified by the CAS number 2413939-89-4, is a small molecule inhibitor of the N-type voltage-gated calcium channel (CaV2.2).[1][2][3] Unlike traditional calcium channel blockers that directly obstruct the ion pore, this compound acts as a protein-protein interaction inhibitor. Its primary target is the high-affinity binding between the α-interaction domain (AID) of the pore-forming CaVα1 subunit and the auxiliary CaVβ3 subunit.[1] This interaction is crucial for the proper trafficking, membrane localization, and gating properties of the CaV2.2 channel. By disrupting this interaction, this compound effectively modulates channel function, leading to a reduction in calcium influx. This mechanism of action holds promise for achieving greater selectivity and potentially a better side-effect profile compared to non-selective pore blockers.

Mechanism of Action

The functionality of high voltage-activated calcium channels, including CaV2.2, is critically dependent on the association of the pore-forming α1 subunit with auxiliary subunits, such as CaVβ. The CaVβ subunit binds to a specific region on the intracellular loop between domains I and II of the α1 subunit, known as the α-interaction domain (AID).[4][5] This interaction is essential for chaperoning the α1 subunit to the plasma membrane and for modulating its biophysical properties.

This compound is reported to directly bind to the CaVβ3 subunit, thereby competitively inhibiting its interaction with the AID of the CaVα1 subunit.[2] This disruption is thought to prevent the proper assembly and trafficking of the CaV2.2 channel complex to the cell surface, leading to a reduced density of functional channels at the presynaptic terminal. Consequently, the influx of calcium upon neuronal depolarization is diminished, which in turn attenuates the release of neurotransmitters, such as glutamate and substance P, that are pivotal in the transmission of pain signals in the dorsal horn of the spinal cord.[6][7]

Quantitative Data

The publicly available quantitative data for this compound is currently limited. The primary reported value is its binding affinity for the CaVα1-AID-CaVβ3 interaction complex.

| Parameter | Value | Target | Method | Reference |

| Ki | 1.4 µM | CaVα1-AID-CaVβ3 Interaction | Not Specified | [1] |

Further studies are required to determine the IC50 values of this compound against a panel of different voltage-gated calcium channels to ascertain its selectivity profile. Pharmacokinetic and in vivo dose-response data have not been published.

Experimental Protocols

Detailed experimental protocols for this compound have not been published in peer-reviewed literature. However, based on its mechanism of action and therapeutic indication, the following are representative methodologies that would be employed in its preclinical evaluation.

In Vitro Binding Assay (Representative)

This protocol describes a general approach for assessing the inhibition of the CaVα1-AID and CaVβ3 interaction.

-

Protein Expression and Purification:

-

Express the CaVβ3 subunit, tagged with an affinity tag (e.g., biotin), in E. coli and purify it.

-

Synthesize or express the CaVα1 AID peptide, labeled with a fluorescent probe (e.g., Cy3).

-

-

Assay Plate Preparation:

-

Immobilize the purified, biotin-tagged CaVβ3 subunit onto streptavidin-coated microplates.

-

-

Binding Experiment:

-

Add the fluorescently labeled CaVα1 AID peptide to the wells containing the immobilized CaVβ3.

-

Incubate to allow binding to reach equilibrium.

-

-

Competition Assay:

-

In separate wells, pre-incubate the immobilized CaVβ3 with varying concentrations of this compound before adding the labeled CaVα1 AID peptide.

-

-

Detection and Analysis:

-

Measure the fluorescence intensity in each well. A decrease in fluorescence indicates displacement of the labeled AID peptide by this compound.

-

Calculate the Ki or IC50 value by fitting the data to a competitive binding model.

-

Electrophysiology Assay for CaV2.2 Inhibition (Representative)

This protocol outlines a typical whole-cell patch-clamp experiment to measure the inhibitory effect of this compound on CaV2.2 channels.

-

Cell Culture:

-

Use a stable cell line (e.g., HEK293) expressing human CaV2.2 (α1B), α2δ-1, and β3 subunits.

-

-

Electrophysiological Recording:

-

Perform whole-cell voltage-clamp recordings.

-

Use an external solution containing Ba²⁺ as the charge carrier to avoid calcium-dependent inactivation.

-

The internal solution should contain a Cs-based solution to block K⁺ currents.

-

-

Voltage Protocol:

-

Hold the cells at a hyperpolarized potential (e.g., -80 mV).

-

Elicit CaV2.2 currents by applying depolarizing voltage steps (e.g., to +10 mV).

-

-

Compound Application:

-

Establish a stable baseline current.

-

Perfuse the cells with varying concentrations of this compound and record the resulting inhibition of the Ba²⁺ current.

-

-

Data Analysis:

-

Measure the peak current amplitude at each concentration of this compound.

-

Construct a concentration-response curve and calculate the IC50 value.

-

In Vivo Neuropathic Pain Model (Representative)

The Chronic Constriction Injury (CCI) model in rats is a widely used model of neuropathic pain.

-

Surgical Procedure:

-

Anesthetize adult Sprague-Dawley rats.

-

Expose the sciatic nerve at the mid-thigh level.

-

Loosely tie four ligatures around the sciatic nerve.

-

-

Behavioral Testing (Mechanical Allodynia):

-

Allow the animals to recover for several days to allow the development of neuropathic pain.

-

Assess mechanical allodynia using von Frey filaments. Place the rat on an elevated mesh floor.

-

Apply filaments of increasing force to the plantar surface of the hind paw.

-

The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.

-

-

Drug Administration and Assessment:

-

Administer this compound (e.g., via intraperitoneal or oral route) at various doses.

-

Measure the paw withdrawal threshold at different time points after drug administration.

-

-

Data Analysis:

-

Compare the post-drug withdrawal thresholds to the baseline (pre-drug) values to determine the analgesic effect of this compound.

-

Signaling Pathway in Neuropathic Pain

In neuropathic pain states, peripheral nerve injury leads to hyperexcitability of primary sensory neurons in the dorsal root ganglion (DRG).[8] This results in an increased frequency of action potentials reaching the presynaptic terminals in the dorsal horn of the spinal cord. The depolarization of these terminals activates CaV2.2 channels, leading to a surge in intracellular calcium. This calcium influx triggers the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of excitatory neurotransmitters like glutamate and substance P into the synaptic cleft.[6] These neurotransmitters then bind to their respective receptors (e.g., NMDA and NK1 receptors) on second-order neurons, leading to their depolarization and the propagation of the pain signal to higher brain centers. This compound, by inhibiting CaV2.2 activity, aims to interrupt this signaling cascade at a critical juncture, thereby reducing the transmission of nociceptive information.

Conclusion and Future Directions

This compound represents a promising approach to the development of novel analgesics for neuropathic pain. Its unique mechanism of targeting the CaVα1-CaVβ3 protein-protein interaction may offer advantages in terms of selectivity and tolerability over existing calcium channel modulators. The available data, although limited, supports its role as a CaV2.2 channel inhibitor with preclinical efficacy.

Future research should focus on a comprehensive characterization of this compound, including:

-

Selectivity Profiling: Determining its inhibitory activity against a broad panel of ion channels to confirm its selectivity for CaV2.2.

-

Pharmacokinetic Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.

-

In Vivo Pharmacology: Conducting detailed dose-response studies in various animal models of pain to establish a clear therapeutic window.

-

Safety and Toxicology: Performing comprehensive safety studies to identify any potential off-target effects.

The elucidation of these key parameters will be crucial in determining the potential for this compound to progress into clinical development as a first-in-class treatment for chronic pain.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound |CAS 2413939-89-4|DC Chemicals [dcchemicals.com]

- 3. molnova.cn [molnova.cn]

- 4. The C-terminal residues in the alpha-interacting domain (AID) helix anchor CaV beta subunit interaction and modulation of CaV2.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Challenging the catechism of therapeutics for chronic neuropathic pain: targeting CaV2.2 interactions with CRMP2 peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Getting a handle on CaV2.2 (N-type) voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Upregulation of N-type calcium channels in the soma of uninjured dorsal root ganglion neurons contributes to neuropathic pain by increasing neuronal excitability following peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of BTT-266: A Modulator of CaV2.2 Channel Trafficking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of BTT-266, a small-molecule antagonist that modulates the trafficking of neuronal voltage-gated CaV2.2 (N-type) calcium channels. By disrupting a critical protein-protein interaction essential for channel maturation and membrane localization, this compound presents a novel mechanism for influencing neuronal excitability and has potential therapeutic applications in conditions such as neuropathic pain.

Core Mechanism of Action: Inhibition of CaVα1-CaVβ Interaction

Voltage-gated calcium channels like CaV2.2 are heteromeric protein complexes. The proper trafficking of the pore-forming α1 subunit (CaVα1) to the plasma membrane is critically dependent on its interaction with auxiliary subunits, particularly the intracellular β subunit (CaVβ)[1][2]. The high-affinity interaction between the Alpha Interaction Domain (AID) on the CaVα1 subunit and the CaVβ subunit is essential for the channel's transit from the endoplasmic reticulum and its stable expression on the cell surface[1].

This compound functions as a small-molecule antagonist of this crucial protein-protein interaction[1][3]. Structure-based computational screening identified this compound's ability to disrupt the binding of the CaV2.2α1 subunit to the CaVβ3 subunit[1]. Its binding mode mimics key "hot-spot" residues on the α-helix of the CaVα1-AID, enabling it to effectively compete with and inhibit the native protein-protein interaction[1]. A key feature of this binding is a salt-bridge interaction between the carboxylate moiety of this compound and the guanidinium ion of Arginine-307 on the CaVβ3 subunit, which has been confirmed by site-directed mutagenesis[1].

By acting intracellularly to disrupt the CaVα1-CaVβ complex, this compound effectively suppresses the trafficking of CaV2.2 channels to the cell membrane[1][4][5][6]. This leads to a reduction in the density of functional N-type calcium channels on the neuronal surface, thereby diminishing calcium influx upon depolarization. This mechanism represents a promising strategy for developing non-opioid analgesics and treatments for other neurological disorders associated with calcium channel dysregulation[1].

Quantitative Data: Effect of this compound on CaV2.2 Surface Expression

The primary quantitative evidence for this compound's effect on channel trafficking comes from cell-surface biotinylation experiments in HEK-293 cells stably expressing CaV2.2 channels (HEK-CaV2.2). Treatment with this compound resulted in a statistically significant decrease in the amount of CaV2.2α1 subunit present on the plasma membrane.

| Treatment Group | Normalized Cell-Surface CaV2.2 Level (Mean ± SEM) | Sample Size (n) | P-value | Reference |

| Vehicle Control (DMSO) | 1.0 ± 0.12 (approx.) | 9 | < 0.05 | [1] |

| This compound | 0.6 ± 0.08 (approx.) | 10 | < 0.05 | [1] |

| Note: Values are approximated from the graphical data presented in the source publication. The study reported a statistically significant reduction. |

Experimental Protocols

A detailed methodology for the key experiment that quantifies the effect of this compound on channel trafficking is provided below.

Cell-Surface Biotinylation Assay

This protocol is used to specifically label and isolate proteins present on the exterior of the plasma membrane, allowing for the quantification of changes in the surface population of a target protein.

Objective: To determine the effect of this compound on the cell-surface presentation of the CaV2.2α1 subunit in HEK-CaV2.2 cells.

Materials:

-

HEK-CaV2.2 cells (HEK-293 cells stably expressing CaV2.2 subunits α1, β3, and α2δ-1)

-

This compound (Compound 6 in the source publication)[1]

-

Dimethyl sulfoxide (DMSO) as vehicle control

-

Phosphate-buffered saline (PBS) with 1 mM MgCl2 and 0.1 mM CaCl2 (PBS-CM)

-

Sulfo-NHS-SS-Biotin (cell-impermeable biotinylation reagent)

-

Quenching solution (e.g., PBS containing 100 mM glycine)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-CaV2.2 antibody, anti-Na+,K+-ATPase antibody (as a plasma membrane loading control)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate HEK-CaV2.2 cells and grow to desired confluency. Treat one group of cells with this compound (e.g., at a specified concentration) and the control group with an equivalent volume of DMSO for 48 hours[1].

-

Biotinylation:

-

Wash cells twice with ice-cold PBS-CM to remove media.

-

Incubate cells with Sulfo-NHS-SS-Biotin dissolved in PBS-CM for a specified time (e.g., 30 minutes) at 4°C to label primary amines of extracellular domains of surface proteins.

-

-

Quenching: Aspirate the biotin solution and wash the cells with quenching solution to stop the reaction by consuming any unreacted biotin reagent.

-

Cell Lysis: Lyse the cells on the plate using ice-cold lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cellular debris.

-

Input Sample: Collect a small aliquot of the total lysate before the next step. This will serve as the "Total Protein" or "Input" control to measure the total amount of CaV2.2 in the cells.

-

Isolation of Biotinylated Proteins: Incubate the remaining lysate with streptavidin-agarose beads overnight at 4°C with gentle rotation. The high affinity of streptavidin for biotin will capture the biotin-labeled surface proteins.

-

Washes: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent (which cleaves the disulfide bond in the Sulfo-NHS-SS-Biotin linker).

-

Western Blot Analysis:

-

Separate the eluted surface proteins and the total protein samples by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against CaV2.2 and Na+,K+-ATPase.

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Quantification: Densitometrically quantify the band intensities for CaV2.2 and Na+,K+-ATPase in the surface fraction. Normalize the surface CaV2.2 signal to the Na+,K+-ATPase signal to correct for any variations in protein loading. Compare the normalized values between the this compound-treated and vehicle-treated groups[1].

Visualizations: Pathways and Workflows

The following diagrams illustrate the core concepts described in this guide.

Caption: Mechanism of this compound action on CaV2.2 channel trafficking.

Caption: Experimental workflow for cell-surface biotinylation assay.

References

- 1. pnas.org [pnas.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Calcium Channel | BioChemPartner [biochempartner.com]

- 4. Small Molecules as Modulators of Voltage-Gated Calcium Channels in Neurological Disorders: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Discovery and Synthesis of BTT-266

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTT-266 is a novel small-molecule antagonist that targets the protein-protein interaction between the pore-forming α1 (CaVα1) and auxiliary β (CaVβ) subunits of voltage-gated calcium channels. By disrupting this interaction, this compound effectively suppresses the trafficking of CaV2.2 channels to the plasma membrane, thereby modulating neuronal function. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and available experimental data for this compound, designed to serve as a resource for researchers in pharmacology and drug development.

Discovery of this compound

The discovery of this compound originated from a structure-based computational screening of commercial libraries aimed at identifying small molecules that could disrupt the CaVα1-CaVβ protein-protein interaction. This interaction is crucial for the proper trafficking of CaV2.2 channels to the plasma membrane. The initial screening identified a hit compound, BTT-3. Subsequent chemical modifications of BTT-3, including the conversion of a butyric acid moiety to a benzoic acid group, led to the development of this compound. This modification resulted in a substantial increase in binding affinity.[1]

Mechanism of Action

This compound functions as an antagonist of the CaVα1⋅CaVβ interaction. The CaVβ subunit binds to a high-affinity alpha interaction domain (AID) on the intracellular linker between domains I and II of the CaVα1 subunit. This interaction is essential for the channel's trafficking from the endoplasmic reticulum to the cell membrane. This compound competitively inhibits this binding, leading to a decrease in the surface expression of CaV2.2 channels.[1] This reduction in channel density at the plasma membrane results in a decrease in calcium influx upon neuronal depolarization.

Signaling Pathway

The CaV2.2 channel plays a critical role in nociceptive signaling. In presynaptic terminals of nociceptive neurons, the influx of calcium through CaV2.2 channels triggers the release of neurotransmitters such as glutamate and calcitonin gene-related peptide (CGRP), which propagate pain signals to the central nervous system. By reducing the number of functional CaV2.2 channels, this compound can attenuate this neurotransmitter release, thereby producing an analgesic effect.

Caption: Mechanism of action of this compound in nociceptive signaling.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature or its supplementary materials. However, the synthesis of related pyrazoline-based compounds typically involves a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with a hydrazine derivative to create the pyrazoline ring.

Quantitative Data

The available quantitative data for this compound is limited. The primary publication reports its binding affinity for the CaVβ3 subunit.

| Parameter | Value | Assay |

| Ki | 1.4 ± 0.1 µM | Fluorescence Polarization |

Experimental Protocols

Surface Biotinylation Assay to Measure CaV2.2 Trafficking

This assay is used to determine the effect of this compound on the trafficking of the CaV2.2 α1 subunit to the plasma membrane.

Methodology:

-

Cell Culture and Treatment: HEK-CaV2.2 cells are treated with this compound (e.g., 50 µM) or a vehicle (DMSO) for 48 hours.

-

Biotinylation of Surface Proteins:

-

Cells are cooled to 4°C to halt membrane trafficking.

-

Surface proteins are biotinylated by incubating the cells with 5 mM biotin-X-NHS in PBS for 30 minutes at 4°C.

-

-

Quenching: The biotinylation reaction is quenched by washing the cells with PBS containing 100 mM glycine.

-

Cell Lysis: Cells are lysed in an ice-cold RIPA buffer containing a protease inhibitor cocktail. The lysate is cleared by centrifugation.

-

Streptavidin Pulldown: The cleared lysate is incubated with streptavidin beads to capture the biotinylated surface proteins.

-

Western Blotting: The captured proteins are eluted from the beads and analyzed by Western blotting using an antibody specific for the CaV2.2 α1 subunit. The total amount of CaV2.2 α1 in the cell lysate is also determined as a loading control.

-

Quantification: The density of the bands on the Western blot is quantified to determine the relative amount of CaV2.2 α1 subunit on the cell surface in treated versus control cells.

Caption: Workflow for the surface biotinylation experiment.

Conclusion

This compound represents a promising lead compound in the development of novel analgesics. Its mechanism of targeting a protein-protein interaction to modulate ion channel trafficking is a departure from traditional channel blockers. Further studies are required to fully elucidate its pharmacological profile, including more detailed electrophysiological characterization, in vivo efficacy in various pain models, and pharmacokinetic properties. The information provided in this guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and similar compounds.

References

Technical Guide: BTT-266, a Novel Disruptor of the CaVα1–CaVβ Protein-Protein Interaction for the Suppression of Neuronal Calcium Channel Trafficking

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTT-266 is a novel small-molecule antagonist designed to disrupt the critical protein-protein interaction (PPI) between the pore-forming α1 (CaVα1) and auxiliary β (CaVβ) subunits of voltage-gated calcium channels (VGCCs). This interaction is essential for the proper trafficking of neuronal VGCCs, such as CaV2.2 (N-type), to the plasma membrane. By targeting this intracellular PPI, this compound effectively reduces the surface expression of these channels, thereby modulating neuronal excitability. This guide provides an in-depth overview of the mechanism of action of this compound, a compilation of the available quantitative data, and detailed experimental protocols for the key assays used in its characterization.

Introduction

Voltage-gated calcium channels are crucial for a variety of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. The functional channel is a heteromultimeric complex, with the CaVα1 subunit forming the ion-conducting pore and the CaVβ subunit playing a vital role in modulating channel properties and, most importantly, in chaperoning the CaVα1 subunit from the endoplasmic reticulum to the plasma membrane. The disruption of the CaVα1–CaVβ interaction presents a compelling therapeutic strategy for channelopathies, including chronic pain, where the upregulation of CaV2.2 channels in nociceptive pathways is a key contributor. This compound was identified through a structure-based design approach to mimic key residues of the CaVα1 subunit's Alpha Interaction Domain (AID), enabling it to competitively bind to the corresponding groove on the CaVβ subunit.

Mechanism of Action: Disruption of CaVα1–CaVβ Interaction and Inhibition of Channel Trafficking

The primary mechanism of action of this compound is the competitive inhibition of the binding between the CaVα1 and CaVβ subunits. This disruption prevents the CaVβ-mediated trafficking of the CaVα1 subunit to the cell surface, leading to a reduction in the density of functional calcium channels on the plasma membrane.

Signaling Pathway: CaV2.2 Trafficking

The trafficking of the CaV2.2 channel from its synthesis in the endoplasmic reticulum (ER) to the plasma membrane is a multi-step process critically dependent on its interaction with the CaVβ subunit. The CaVβ subunit masks an ER retention signal on the CaVα1 subunit, facilitating its exit and subsequent transport to the cell surface. This compound intervenes in this pathway by binding to the CaVβ subunit, thereby preventing its association with the CaVα1 subunit and leading to the retention and subsequent degradation of the CaVα1 subunit.

Caption: CaV2.2 channel trafficking pathway and the inhibitory action of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the interaction of the CaVα1-AID with the CaVβ3 subunit, which is disrupted by this compound.

| Assay Type | Interacting Partners | Parameter | Value | Reference |

| Fluorescence Polarization | Fluorescently Labeled CaVα1-AID Peptide & CaVβ3 | Kd | 21 ± 2 nM | Chen et al., PNAS (2018)[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Fluorescence Polarization (FP) Assay for CaVα1–CaVβ Interaction

This assay quantitatively measures the binding affinity between the CaVα1-AID peptide and the CaVβ3 subunit. The principle relies on the change in the polarization of emitted light from a fluorescently labeled CaVα1-AID peptide upon binding to the much larger CaVβ3 protein.

Experimental Workflow:

Caption: Workflow for the Fluorescence Polarization assay.

Protocol:

-

Reagents:

-

Fluorescently labeled CaVα1-AID peptide (e.g., with 5-FAM at the N-terminus).

-

Purified CaVβ3 protein.

-

Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).

-

-

Procedure:

-

A fixed concentration of the fluorescently labeled CaVα1-AID peptide (typically in the low nanomolar range) is added to the wells of a black, low-volume 384-well plate.

-

A serial dilution of the CaVβ3 protein is prepared in the assay buffer.

-

The CaVβ3 protein dilutions are added to the wells containing the labeled peptide.

-

The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader equipped with appropriate filters for the fluorophore.

-

-

Data Analysis:

-

The change in millipolarization (mP) units is plotted against the concentration of CaVβ3.

-

The data are fitted to a one-site binding model using non-linear regression to determine the equilibrium dissociation constant (Kd).

-

Surface Biotinylation and Western Blot for CaV2.2 Trafficking

This method is used to quantify the amount of CaV2.2 present on the cell surface versus the total cellular pool, thereby assessing the effect of this compound on channel trafficking.

Experimental Workflow:

Caption: Workflow for Surface Biotinylation and Western Blot.

Protocol:

-

Cell Culture and Treatment:

-

Cells expressing the CaV2.2 channel (e.g., transiently transfected HEK293 cells or primary neurons) are cultured to confluency.

-

Cells are treated with the desired concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).

-

-

Surface Biotinylation:

-

Cells are washed with ice-cold PBS.

-

A solution of a membrane-impermeable biotinylating agent (e.g., Sulfo-NHS-SS-Biotin) in PBS is added to the cells.

-

The cells are incubated on ice for 30 minutes to allow for the labeling of primary amines of extracellular domains of surface proteins.

-

The reaction is quenched with a solution containing a primary amine (e.g., glycine or Tris).

-

-

Cell Lysis and Protein Isolation:

-

Cells are lysed in a suitable lysis buffer containing protease inhibitors.

-

A small aliquot of the total cell lysate is saved for analysis of total protein expression.

-

The remaining lysate is incubated with streptavidin-conjugated beads to capture the biotinylated surface proteins.

-

The beads are washed to remove non-specifically bound proteins.

-

-

Western Blot Analysis:

-

The captured surface proteins are eluted from the beads, and both the surface fraction and the total lysate are resolved by SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF) and probed with a primary antibody specific for the CaV2.2 α1 subunit.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

Band intensities are quantified using densitometry. The ratio of the surface protein to the total protein is calculated to determine the relative surface expression of CaV2.2.

-

Conclusion

This compound represents a significant advancement in the development of small-molecule inhibitors of protein-protein interactions for therapeutic purposes. Its ability to disrupt the CaVα1–CaVβ interaction and consequently reduce the trafficking of neuronal calcium channels to the plasma membrane provides a novel approach for the treatment of diseases associated with calcium channel hyperactivity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of ion channel modulation.

References

BTT-266 as a CaVα1-CaVβ Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voltage-gated calcium channels (VGCCs), particularly the CaV2.2 (N-type) channels, play a critical role in neuronal signaling and are implicated in various neurological disorders, including chronic pain. The proper function and trafficking of these channels to the plasma membrane are dependent on the high-affinity interaction between the pore-forming CaVα1 subunit and the auxiliary CaVβ subunit. The disruption of this protein-protein interaction presents a compelling therapeutic strategy. This technical guide provides an in-depth overview of BTT-266, a novel small-molecule antagonist of the CaVα1-CaVβ interaction. We will detail its mechanism of action, present key quantitative data, outline the experimental protocols for its characterization, and visualize the relevant biological pathways and experimental workflows.

Introduction: The CaVα1-CaVβ Interaction as a Therapeutic Target

Voltage-gated calcium channels are multimeric protein complexes essential for converting electrical signals in cells into a variety of physiological responses. The high-voltage activated (HVA) calcium channels, which include the CaV1 (L-type) and CaV2 (P/Q-, N-, and R-type) families, are composed of a central pore-forming α1 subunit and auxiliary β, α2δ, and sometimes γ subunits.[1] The interaction between the CaVα1 and CaVβ subunits is crucial for the proper trafficking of the channel to the plasma membrane and for modulating its gating properties.[2][3]

The CaVβ subunit binds to a conserved α-interaction domain (AID) on the intracellular loop between domains I and II of the CaVα1 subunit.[4] This interaction is known to mask an endoplasmic reticulum (ER) retention signal on the CaVα1 subunit, thereby promoting its forward trafficking to the cell surface.[2] Consequently, disrupting the CaVα1-CaVβ interaction offers a novel approach to downregulate the number of functional calcium channels on the cell surface, which could be beneficial in conditions characterized by neuronal hyperexcitability, such as neuropathic pain.[5][6]

This compound is a first-in-class small molecule identified through structure-based computational screening designed to antagonize the CaVα1-CaVβ protein-protein interaction.[5] This guide will explore the technical details of its discovery and characterization.

Mechanism of Action of this compound

This compound functions as an antagonist of the CaVα1-CaVβ interaction by binding to the CaVβ subunit at the AID binding pocket. This binding event physically occludes the interaction with the CaVα1 subunit. The binding of this compound is stabilized by a critical salt-bridge interaction between the carboxylate moiety of the compound and the guanidinium group of Arginine-307 (Arg-307) on the CaVβ3 subunit.[5][7] By disrupting this essential protein-protein interaction, this compound effectively inhibits the trafficking of CaV2.2 channels to the plasma membrane, leading to a reduction in the density of functional channels on the neuronal surface.[5] This suppression of channel trafficking ultimately results in a decrease in calcium influx upon neuronal depolarization.

Signaling Pathway: CaV2.2 Trafficking and its Disruption by this compound

Caption: CaV2.2 channel trafficking and this compound's point of intervention.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its derivatives as reported in the literature.

| Compound | Target Interaction | Assay Type | Value | Reference |

| This compound | CaVα1-AID / CaVβ3 | Fluorescence Polarization (FP) | Ki = 1.4 ± 0.1 µM | [5] |

| This compound | This compound / CaVβ3 | Microscale Thermophoresis (MST) | Kd = 1.5 ± 0.2 µM | [5] |

| BTT-3 (Hit Compound) | CaVα1-AID / CaVβ3 | Fluorescence Polarization (FP) | Ki = 6.7 µM | [7] |

| BTT-369 (Derivative) | CaVα1-AID / CaVβ3 | Fluorescence Polarization (FP) | Data not specified in abstract | [5] |

| Fluorescently Labeled CaVα1-AID | CaVα1-AID / CaVβ3 | Fluorescence Polarization (FP) | Kd = 21 ± 2 nM | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used in the characterization of this compound.

Fluorescence Polarization (FP) Assay for Screening CaVα1-CaVβ Antagonists

This assay is used to identify and quantify the inhibition of the CaVα1-AID and CaVβ3 interaction by small molecules.

Principle: A fluorescently labeled CaVα1-AID peptide (tracer) is used. When unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger CaVβ3 protein, its tumbling slows, and fluorescence polarization increases. A compound that displaces the tracer will cause a decrease in polarization.

Materials:

-

Fluorescently labeled CaVα1-AID peptide (e.g., with 5-FAM at the N-terminus)

-

Purified CaVβ3 protein

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100

-

384-well, low-volume, black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Prepare a 2X solution of CaVβ3 in assay buffer. The final concentration should be at or below the Kd of the tracer-protein interaction (e.g., 20 nM).

-

Prepare a 2X solution of the fluorescently labeled CaVα1-AID peptide in assay buffer. The final concentration should be low to minimize background (e.g., 10 nM).

-

Prepare serial dilutions of the test compounds in DMSO, and then dilute into assay buffer to create a 4X stock.

-

-

Assay Protocol:

-

Add 5 µL of the 4X test compound solution to the wells of the microplate. For control wells, add 5 µL of assay buffer with DMSO.

-

Add 5 µL of the 2X CaVβ3 solution to all wells except those for the "tracer only" control.

-

Add 10 µL of the 2X fluorescently labeled CaVα1-AID peptide solution to all wells.

-

The final volume in each well will be 20 µL.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization on a suitable plate reader.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the Kd of the tracer-protein interaction and the concentrations of the tracer and protein used in the assay.

-

Experimental Workflow: FP-Based Screening

Caption: Workflow for fluorescence polarization-based screening.

Microscale Thermophoresis (MST) for Binding Affinity Determination

MST is a biophysical technique used to quantify the binding affinity between a molecule (this compound) and a target protein (CaVβ3).

Principle: MST measures the motion of molecules along a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding alters its movement, which is detected by a change in fluorescence. One of the binding partners must be fluorescent.

Materials:

-

Purified CaVβ3 protein (labeled with a fluorescent dye, e.g., RED-tris-NTA)

-

Test compound (this compound)

-

MST Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20

-

MST instrument (e.g., Monolith NT.115)

-

MST capillaries

Procedure:

-

Labeling: Label the CaVβ3 protein with a fluorescent dye according to the manufacturer's protocol.

-

Sample Preparation:

-

Prepare a constant concentration of the fluorescently labeled CaVβ3 protein in MST buffer.

-

Prepare a 16-point serial dilution of this compound in MST buffer.

-

Mix the labeled protein solution with each dilution of this compound in a 1:1 ratio.

-

Incubate the mixtures for a short period to allow binding to reach equilibrium.

-

-

Data Acquisition:

-

Load the samples into MST capillaries.

-

Place the capillaries into the MST instrument.

-

The instrument applies an infrared laser to create a temperature gradient, and the fluorescence is monitored over time.

-

-

Data Analysis:

-

The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration.

-

The data is fitted to a binding model to determine the dissociation constant (Kd).

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of novel analgesics and tools to study calcium channel biology. By targeting the protein-protein interaction between CaVα1 and CaVβ subunits, it employs a distinct mechanism of action compared to traditional channel blockers. The data presented herein demonstrates its ability to disrupt this interaction at low micromolar concentrations, leading to the suppression of CaV2.2 channel trafficking.

Future research should focus on optimizing the potency and pharmacokinetic properties of this compound analogs. The development of more cell-permeable derivatives, such as BTT-369, is a step in this direction. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this class of compounds for neuropathic pain and other neurological disorders. Additionally, the detailed structure-activity relationship of this chemical series remains to be fully explored, which could guide the design of even more effective CaVα1-CaVβ antagonists. The experimental protocols and data provided in this guide serve as a foundational resource for researchers in this exciting field.

References

- 1. The CaVβ Subunit Protects the I-II Loop of the Voltage-gated Calcium Channel CaV2.2 from Proteasomal Degradation but Not Oligoubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The CaVβ Subunit Protects the I-II Loop of the Voltage-gated Calcium Channel CaV2.2 from Proteasomal Degradation but Not Oligoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and function of the β subunit of voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elifesciences.org [elifesciences.org]

- 5. Small-molecule CaVα1⋅CaVβ antagonist suppresses neuronal voltage-gated calcium-channel trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Small-molecule CaVα1â CaVβ antagoni ... | Article | H1 Connect [archive.connect.h1.co]

No Publicly Available Data for BTT-266 in Neuropathic Pain Research

Despite a comprehensive search for "BTT-266" in the context of neuropathic pain research, no publicly available scientific literature, clinical trial data, or whitepapers corresponding to this specific compound could be identified.

This suggests that "this compound" may be an internal designation for a compound in very early stages of development and not yet disclosed in public forums, a confidential project, or potentially a misnomer. The search included broad and specific queries across scientific databases and the public domain.

While the requested in-depth technical guide on this compound cannot be provided due to the absence of data, this report will briefly touch upon general methodologies and pathways commonly investigated in the field of neuropathic pain to provide a contextual framework for the audience of researchers, scientists, and drug development professionals.

General Methodologies in Preclinical Neuropathic Pain Research

In the investigation of novel compounds for neuropathic pain, a tiered approach involving in vitro and in vivo models is standard.

In Vitro Assays:

-

Target Engagement Assays: Biochemical or cell-based assays to confirm the compound binds to its intended molecular target (e.g., specific ion channels, receptors, or enzymes).

-

Electrophysiology: Techniques like patch-clamp on cultured sensory neurons are used to measure the effect of the compound on neuronal excitability and ion channel currents, which are often dysregulated in neuropathic pain.

In Vivo Models:

Animal models are crucial for assessing the analgesic efficacy and potential side effects of a new chemical entity. Common models for neuropathic pain include:

-

Chronic Constriction Injury (CCI): Loosely ligating the sciatic nerve to induce nerve injury.

-

Spared Nerve Injury (SNI): Transection and ligation of two of the three terminal branches of the sciatic nerve.

-

Spinal Nerve Ligation (SNL): Ligation of the L5 and/or L6 spinal nerves.

-

Chemotherapy-Induced Neuropathic Pain (CINP): Administration of chemotherapeutic agents like paclitaxel or vincristine.

-

Diabetic Neuropathy: Induced by streptozotocin injection to model pain associated with diabetes.

Behavioral Testing in Animal Models:

To assess pain-like behaviors, researchers use various stimuli:

-

Mechanical Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold to a non-noxious mechanical stimulus.

-

Thermal Hyperalgesia: Assessed using methods like the Hargreaves test (radiant heat) or a cold plate to measure the latency to paw withdrawal from a noxious thermal stimulus.

-

Spontaneous Pain: Evaluated through observational methods like grimace scales or conditioned place preference.

Common Signaling Pathways in Neuropathic Pain

Neuropathic pain is characterized by complex pathophysiology involving both the peripheral and central nervous systems. A hypothetical new compound, such as this compound, would likely target one or more of the key signaling pathways implicated in the generation and maintenance of chronic pain.

A simplified representation of a generic signaling pathway involved in neuropathic pain is provided below. This diagram illustrates the general concepts rather than the specific mechanism of an unknown compound.

Experimental Workflow for a Novel Compound

The preclinical evaluation of a new drug candidate for neuropathic pain typically follows a structured workflow.

Should information on "this compound" become publicly available in the future, a detailed technical guide could be developed. Researchers interested in this compound are advised to monitor scientific publications and communications from pharmaceutical companies in the neuroscience space.

An In-Depth Technical Guide to BTT-266 and its Derivative BTT-369: Small-Molecule Inhibitors of the CaVα-CaVβ Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BTT-266 and its derivative, BTT-369, novel small-molecule antagonists of the protein-protein interaction between the α1 and β subunits of voltage-gated calcium channels (VGCCs). By disrupting this critical interaction, these compounds modulate the trafficking and function of CaV2.2 channels, presenting a promising therapeutic strategy for conditions such as neuropathic pain.

Core Mechanism of Action

This compound and BTT-369 exert their effects by targeting the intracellular protein-protein interaction between the pore-forming CaVα1 subunit and the auxiliary CaVβ subunit. This interaction is essential for the proper trafficking of the CaV2.2 channel complex to the plasma membrane. By binding to the CaVβ subunit, these small molecules prevent its association with the CaVα1 subunit, leading to a reduction in the number of functional CaV2.2 channels on the cell surface. This, in turn, diminishes the influx of calcium ions that is crucial for the release of pronociceptive neurotransmitters.[1]

Quantitative Data

The following table summarizes the available quantitative data for this compound and BTT-369.

| Compound | Target Interaction | Assay Type | Parameter | Value |

| This compound | CaVα1⋅CaVβ3 | Fluorescence Polarization (FP) | K_i_ | 1.4 ± 0.1 µM |

| BTT-369 | CaVα⋅CaVβ3 | Fluorescence Polarization (FP) | K_i_ | 2.0 µM |

Note: this compound is identified as compound 6 in the primary literature.[1] BTT-369 is a cell-permeable derivative of this compound.

Chemical Structures

This compound

-

Chemical Formula: C_34_H_28_N_4_O_4_

-

Molecular Weight: 556.61 g/mol

The specific chemical structure of BTT-369 is not publicly available in the reviewed literature, though it is described as a derivative of this compound.

Experimental Protocols

Fluorescence Polarization (FP) Assay for CaVα1-CaVβ3 Interaction

This protocol outlines the method used to determine the inhibition constant (K_i_) of compounds targeting the CaVα1-CaVβ3 interaction.

1. Reagents and Preparation:

-

CaVβ3 Protein: Purified recombinant CaVβ3.

-

CaVα1-AID Peptide: A peptide corresponding to the alpha interaction domain (AID) of the CaVα1 subunit, fluorescently labeled at its N-terminus.

-

Assay Buffer: Specific buffer composition (e.g., PBS with 0.01% Tween-20) should be optimized for protein stability and interaction.

-

Test Compounds: this compound or BTT-369 dissolved in DMSO to create a stock solution, followed by serial dilutions in assay buffer.

2. Procedure:

-

Determine the dissociation constant (K_d_) of the fluorescently labeled CaVα1-AID peptide to CaVβ3 by titrating the peptide with increasing concentrations of the protein and measuring the change in fluorescence polarization.

-

For the inhibition assay, select a concentration of CaVβ3 that results in significant binding to the labeled peptide (typically at or below the K_d_ value).

-

In a 384-well plate, add the CaVβ3 protein and the fluorescently labeled CaVα1-AID peptide to each well at the predetermined concentrations.

-

Add varying concentrations of the test compound (this compound or BTT-369) to the wells. Include control wells with DMSO only.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a suitable plate reader.

3. Data Analysis:

-

The inhibition data is fitted to a dose-response curve to determine the IC50 value.

-

The IC50 value is then converted to a K_i_ value using the Cheng-Prusoff equation, taking into account the K_d_ of the peptide-protein interaction and the concentration of the labeled peptide.

Surface Biotinylation Assay for CaV2.2 Trafficking

This protocol is used to quantify the effect of this compound on the surface expression of the CaV2.2α1 subunit in a cellular context.

1. Cell Culture and Treatment:

-

Use a suitable cell line (e.g., HEK293 cells) stably or transiently expressing the CaV2.2α1 subunit.

-

Culture the cells to an appropriate confluency.

-

Treat the cells with the test compound (e.g., 50 µM this compound) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

2. Biotinylation of Surface Proteins:

-

Wash the cells with ice-cold PBS to stop membrane trafficking.

-

Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) at 4°C to label proteins on the cell surface.

-

Quench the reaction with a quenching solution (e.g., Tris-buffered saline).

3. Cell Lysis and Streptavidin Pulldown:

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysates by centrifugation.

-

Incubate a portion of the lysate with streptavidin-agarose beads to capture the biotinylated surface proteins. The remaining lysate serves as the "total protein" control.

-

Wash the beads extensively to remove non-specifically bound proteins.

4. Western Blot Analysis:

-

Elute the bound proteins from the streptavidin beads.

-

Separate the proteins from both the surface (pulldown) and total lysate fractions by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the CaV2.2α1 subunit, followed by a suitable HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the ratio of surface-expressed CaV2.2α1 to total CaV2.2α1.

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the functional effect of the compounds on CaV2.2 channel currents.

1. Cell Preparation:

-

Use cells expressing CaV2.2 channels, such as dorsal root ganglion (DRG) neurons or a heterologous expression system.

-

Isolate and plate the cells on coverslips suitable for electrophysiological recording.

2. Recording Setup:

-

External Solution: Contains physiological concentrations of ions, including Ba^2+^ or Ca^2+^ as the charge carrier.

-

Internal Solution: Pipette solution containing ions to mimic the intracellular environment and a fluoride salt to maintain stable currents.

-

Patch Pipettes: Fabricated from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Equipment: An patch-clamp amplifier, data acquisition system, and microscope.

3. Procedure:

-

Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (cell-attached configuration).

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential where CaV2.2 channels are in a closed state (e.g., -80 mV).

-

Elicit CaV2.2 currents by applying depolarizing voltage steps (e.g., to +10 mV).

-

Record baseline currents in the external solution.

-

Perfuse the cells with the external solution containing the test compound (this compound or BTT-369) at various concentrations.

-

Record the currents in the presence of the compound until a steady-state effect is observed.

4. Data Analysis:

-

Measure the peak current amplitude at each voltage step before and after compound application.

-

Calculate the percentage of current inhibition for each concentration of the compound.

-

Plot the concentration-response data and fit it with the Hill equation to determine the IC50 value.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for characterizing this compound.

References

Methodological & Application

BTT-266: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTT-266 is a novel small molecule identified as an antagonist of the protein-protein interaction between the α1 and β subunits of voltage-gated calcium channels (CaV). Specifically, it disrupts the CaVα1⋅CaVβ interaction, which is crucial for the proper trafficking of CaV2.2 (N-type) channels to the plasma membrane. By inhibiting this interaction, this compound effectively reduces the density of functional CaV2.2 channels on the cell surface, thereby modulating neuronal excitability and neurotransmitter release. These characteristics make this compound a valuable tool for investigating the roles of CaV2.2 channels in various physiological and pathological processes, particularly in the context of pain signaling and other neurological disorders.

This document provides detailed application notes and protocols for the use of this compound in cell culture, designed to assist researchers in pharmacology, neuroscience, and drug discovery.

Mechanism of Action

This compound functions as an intracellular antagonist of the CaVα1⋅CaVβ protein-protein interaction. The β subunit of the CaV channel is essential for chaperoning the pore-forming α1 subunit from the endoplasmic reticulum to the plasma membrane. This compound binds to the β subunit, preventing its association with the α1 subunit. This disruption leads to a significant reduction in the surface expression of CaV2.2 channels, ultimately decreasing calcium influx upon membrane depolarization.

Data Presentation

The following table summarizes the key quantitative data for this compound based on available literature.

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (Ki) | ~6.7 µM | - | Chen et al., PNAS, 2018 |

| Effective Concentration | 50 µM | HEK-293 cells stably expressing CaV2.2 | Chen et al., PNAS, 2018 |

| Recommended Concentration Range for Screening | 1 - 100 µM | Neuronal and heterologous expression systems | General Recommendation |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

Working Dilutions: On the day of the experiment, prepare fresh dilutions of this compound from the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Cell Culture

This compound is particularly relevant for studying CaV2.2 channels, which are predominantly expressed in neurons. Therefore, primary neuronal cultures or cell lines endogenously or exogenously expressing CaV2.2 are recommended.

-

Recommended Cell Lines:

-

HEK-293 cells stably expressing CaV2.2 (HEK-CaV2.2): Ideal for isolating the effects of this compound on a specific channel subtype.

-

SH-SY5Y (human neuroblastoma): Endogenously expresses N-type calcium channels.

-

PC-12 (rat pheochromocytoma): Differentiated PC-12 cells express neuronal markers and functional CaV2.2 channels.

-

Primary Dorsal Root Ganglion (DRG) neurons: Provide a physiologically relevant model for pain research.

-

-

General Culture Conditions:

-

Maintain cell cultures in a humidified incubator at 37°C with 5% CO₂.

-

Use the appropriate culture medium and supplements as recommended for the specific cell type.

-

For primary neuronal cultures, coat culture vessels with poly-D-lysine or other suitable extracellular matrix proteins to promote attachment and growth.

-

In Vitro Assays for this compound Activity

The following is a general workflow for assessing the in vitro activity of this compound.

-

Objective: To determine the cytotoxic potential of this compound on the chosen cell line.

-

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

-

Objective: To quantify the effect of this compound on the surface expression of CaV2.2 channels.

-

Protocol:

-

Culture cells (e.g., HEK-CaV2.2) in 6-well plates to ~90% confluency.

-

Treat cells with this compound (e.g., 50 µM) or vehicle for the desired time (e.g., 4-24 hours).

-

Wash cells twice with ice-cold PBS.

-

Incubate cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes at 4°C with gentle agitation.

-

Quench the reaction by washing the cells with a quenching buffer (e.g., PBS containing 100 mM glycine).

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysates by centrifugation.

-

Incubate a portion of the lysate with streptavidin-agarose beads to pull down biotinylated (surface) proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the total and surface-expressed CaV2.2 levels by Western blotting using an antibody against the CaVα1 subunit. A loading control (e.g., β-actin for total lysate and Na+/K+-ATPase for surface fraction) should be used.

-

-

Objective: To measure the effect of this compound on intracellular calcium influx following depolarization.

-

Protocol:

-

Seed cells on glass-bottom dishes or 96-well imaging plates.

-

Pre-treat cells with this compound or vehicle for the desired duration.

-

Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Acquire baseline fluorescence using a fluorescence microscope or a plate reader.

-

Stimulate the cells with a depolarizing agent (e.g., high concentration of KCl) to open voltage-gated calcium channels.

-

Record the change in fluorescence intensity over time.

-

Quantify the peak fluorescence intensity or the area under the curve as a measure of calcium influx. Compare the response in this compound-treated cells to vehicle-treated cells.

-

-

Objective: To directly measure the effect of this compound on CaV2.2 channel currents.

-

Protocol:

-

Culture cells suitable for patch-clamping (e.g., HEK-CaV2.2 or primary neurons) on glass coverslips.

-

Treat the cells with this compound or vehicle for an appropriate duration prior to recording.

-

Obtain whole-cell patch-clamp recordings using standard techniques.

-

Use an external solution containing Ba²⁺ as the charge carrier to isolate calcium channel currents and an internal solution designed to block potassium currents.

-

Apply a voltage-step protocol to elicit CaV2.2 currents (e.g., step depolarizations from a holding potential of -80 mV).

-

Measure the peak current amplitude and analyze current-voltage (I-V) relationships.

-

Compare the current densities in this compound-treated cells versus vehicle-treated cells.

-

Troubleshooting

| Issue | Possible Cause | Suggestion |

| High background in Western blot for surface biotinylation | Incomplete quenching of biotin reagent; cell lysis during biotinylation. | Ensure adequate washing with quenching buffer. Perform all biotinylation steps at 4°C to maintain membrane integrity. |

| No effect observed in functional assays | Insufficient incubation time or concentration of this compound. | Perform a time-course and dose-response experiment. Ensure the compound is fully dissolved. |

| Cell death observed at effective concentrations | Compound cytotoxicity. | Perform a cell viability assay to determine the non-toxic concentration range. Reduce incubation time if possible. |

| Variability in calcium imaging results | Uneven dye loading; phototoxicity. | Ensure consistent dye loading conditions. Minimize exposure to excitation light. |

Conclusion

This compound is a powerful research tool for studying the trafficking and function of CaV2.2 channels. The protocols outlined in this document provide a framework for utilizing this compound in a variety of in vitro cell culture systems. Proper experimental design, including the use of appropriate controls, is essential for obtaining reliable and interpretable results.

BTT-266: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTT-266 is a novel small molecule antagonist of the CaVα1⋅CaVβ protein-protein interaction, a critical step in the trafficking of neuronal voltage-gated calcium channels (CaV2.2) to the plasma membrane. By disrupting this interaction, this compound effectively suppresses the surface expression of these channels, offering a promising therapeutic strategy for conditions involving neuronal hyperexcitability. These application notes provide detailed protocols for the preparation and solubilization of this compound, as well as methodologies for in vitro experiments to assess its activity.

Physicochemical Properties and Solubility

This compound is a pyrazole derivative with a molecular weight of 556.62 g/mol . Proper solubilization is critical for accurate and reproducible experimental results. The solubility of this compound in various common laboratory solvents is summarized below. It is recommended to prepare a concentrated stock solution in DMSO.

| Solvent | Solubility | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | ≥ 10 mM | Recommended for primary stock solution. |

| Ethanol | Likely Soluble | Not Determined | Pyrazole derivatives generally show good solubility in alcohols. |

| Methanol | Likely Soluble | Not Determined | Similar to ethanol, good solubility is expected. |

| Water | Poorly Soluble | Not Determined | The non-polar nature of the core structure limits aqueous solubility. |

| Phosphate-Buffered Saline (PBS) | Poorly Soluble | Not Determined | Not recommended for initial stock preparation. |

Note: For aqueous-based assays, it is crucial to first dissolve this compound in DMSO to create a high-concentration stock and then dilute it into the aqueous experimental medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.

Mechanism of Action

This compound functions by directly interfering with the protein-protein interaction between the α1 and β subunits of the voltage-gated calcium channel CaV2.2. This interaction is essential for the proper folding, stabilization, and trafficking of the channel complex to the neuronal plasma membrane[2]. By binding to the CaVβ subunit, this compound prevents the formation of the CaVα1⋅CaVβ complex, leading to a reduction in the number of functional CaV2.2 channels on the cell surface. This, in turn, diminishes calcium influx upon neuronal depolarization.

References

Application Notes and Protocols for BTT-266 Dosage in In Vivo Rat Models

A thorough search of publicly available scientific literature and databases did not yield any specific information regarding the compound BTT-266 for in vivo studies in rat models.

Consequently, it is not possible to provide detailed application notes, protocols, quantitative data, or signaling pathway diagrams related to the dosage and administration of this compound in rats. The core requirements of the request, including data presentation in tables, detailed experimental protocols, and Graphviz visualizations, cannot be fulfilled without foundational data from preclinical studies.

For researchers, scientists, and drug development professionals interested in evaluating a novel compound like this compound in vivo, the following general workflow and considerations would be necessary to establish an appropriate dosage and experimental design.

General Workflow for Establishing In Vivo Dosage in Rat Models

A systematic approach is crucial for determining the optimal dosage of a new chemical entity in animal models. This typically involves a series of studies progressing from in vitro characterization to in vivo pharmacokinetic and pharmacodynamic assessments.

Application Notes and Protocols for Western Blot Analysis of CaV2.2 Expression in Response to BTT-266

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated calcium channel CaV2.2 (N-type) is a critical component of neuronal signaling, playing a key role in the release of neurotransmitters at presynaptic terminals.[1][2][3] Its involvement in pain signaling pathways has made it a significant target for analgesic drug development.[1][2] This document provides detailed application notes and protocols for the analysis of CaV2.2 protein expression using Western blotting, with a specific focus on investigating the effects of the hypothetical compound BTT-266. While direct data on this compound is not currently available, these protocols offer a robust framework for its evaluation.

Western blot analysis is a widely used technique to detect and quantify specific proteins in a complex biological sample.[4][5] This method is invaluable for understanding how a compound like this compound might modulate the expression levels of CaV2.2, providing insights into its mechanism of action.

Signaling Pathway of CaV2.2 in Neurotransmission

CaV2.2 channels are integral to the process of synaptic transmission. Located at the presynaptic terminal, their activation by an action potential leads to an influx of calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ triggers the fusion of synaptic vesicles with the presynaptic membrane, resulting in the release of neurotransmitters into the synaptic cleft.[3][6] These neurotransmitters then bind to receptors on the postsynaptic neuron, propagating the signal. Various signaling pathways can modulate CaV2.2 activity, including G-protein coupled receptors (GPCRs).[7][8]

Experimental Protocols

This section outlines a comprehensive protocol for the Western blot analysis of CaV2.2 expression following treatment with this compound.

Materials and Reagents

-

Cell Culture: Neuronal cell line expressing CaV2.2 (e.g., SH-SY5Y, PC-12, or primary neuronal cultures)

-

Compound: this compound (dissolved in a suitable vehicle, e.g., DMSO)

-

Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Assay: BCA (Bicinchoninic acid) protein assay kit

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris), SDS-PAGE running buffer

-

Protein Transfer: PVDF (Polyvinylidene difluoride) membrane, transfer buffer, methanol

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA (Bovine Serum Albumin) in TBST (Tris-buffered saline with 0.1% Tween 20)

-

Primary Antibody: Rabbit anti-CaV2.2 polyclonal antibody (ensure specificity and validation for Western blot). A recommended antibody is from Cell Signaling Technology (#35175).[9][10]

-

Secondary Antibody: HRP (Horseradish Peroxidase)-conjugated anti-rabbit IgG

-